![molecular formula C10H14O3S B12608200 3-[2-(Methanesulfonyl)phenyl]propan-1-ol CAS No. 651310-35-9](/img/structure/B12608200.png)
3-[2-(Methanesulfonyl)phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Methanesulfonyl)phenyl]propan-1-ol is a chemical compound with the molecular formula C10H14O3S It is an organic compound that features a methanesulfonyl group attached to a phenyl ring, which is further connected to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methanesulfonyl)phenyl]propan-1-ol typically involves the reaction of 2-(methanesulfonyl)benzaldehyde with a suitable reagent to introduce the propanol group. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst selection, are optimized to achieve efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Methanesulfonyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Different alcohol derivatives
Substitution Products: Compounds with substituted functional groups
Wissenschaftliche Forschungsanwendungen
3-[2-(Methanesulfonyl)phenyl]propan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[2-(Methanesulfonyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group allows for hydrogen bonding and other interactions that can affect the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propen-1-ol, 3-phenyl-:
3-Phenylpropan-1-ol: Similar to 3-[2-(Methanesulfonyl)phenyl]propan-1-ol but without the methanesulfonyl group.
Uniqueness
This compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking this group .
Eigenschaften
CAS-Nummer |
651310-35-9 |
|---|---|
Molekularformel |
C10H14O3S |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
3-(2-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O3S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,4,6,8H2,1H3 |
InChI-Schlüssel |
BWMFVBUGLXQBCF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


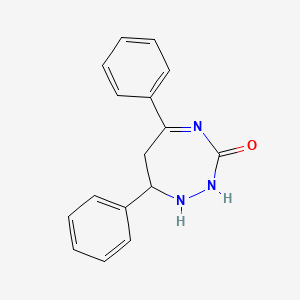
![Naphthalene, 2-[(4-bromophenyl)sulfonyl]-](/img/structure/B12608125.png)
![6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608128.png)
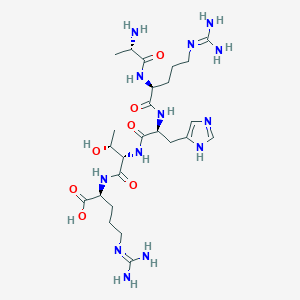
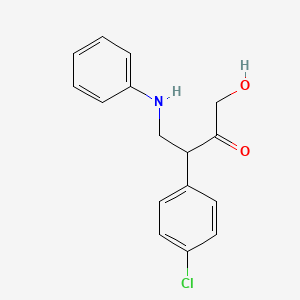
![Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-](/img/structure/B12608139.png)
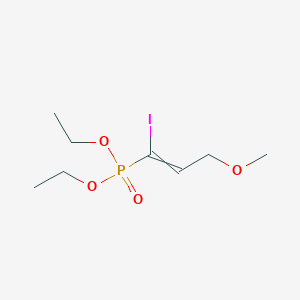
![1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12608151.png)
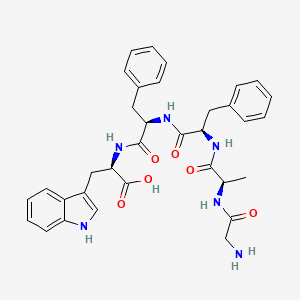
![N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608166.png)
![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
